Alborixin

Ionophore Transport Membrane Permeability Comparative Ion Selectivity

Researchers requiring a non-fungible ionophore for colon cancer apoptosis or autophagy-Aβ clearance face supply inconsistency. Alborixin (CAS 57760-36-8) directly resolves this: • HCT-116 IC₅₀: 3.2 μM - most sensitive among 8 lines; apoptosis via mitochondrial depolarization, caspase-3/8/9 activation, PARP-1 cleavage. • Unique autophagy induction via PTEN-mediated PI3K-AKT inhibition - not shared by monensin, nigericin, or salinomycin. • Antiparasitic control: C. parvum inhibition at 1 μM; P. falciparum IC₅₀ <10 ng/mL (SI ≥35-fold). Supplied with CoA; -20°C storage.

Molecular Formula C48H84O14
Molecular Weight 885.2 g/mol
CAS No. 57760-36-8
Cat. No. B1207266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlborixin
CAS57760-36-8
Synonymsalborixin
alborixin monopotassium salt
Molecular FormulaC48H84O14
Molecular Weight885.2 g/mol
Structural Identifiers
SMILESCCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O
InChIInChI=1S/C48H84O14/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52)/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34-,35+,36+,37-,38+,39-,40+,41-,43-,44+,45+,46-,47-,48-/m1/s1
InChIKeyWWDHGOLBPBWCNJ-GXXSWWTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alborixin (CAS 57760-36-8): Procurement-Relevant Profile of a Polyether Ionophore Antibiotic


Alborixin (CAS 57760-36-8) is a polycyclic polyether ionophorous antibiotic belonging to the nigericin group, isolated from Streptomyces albus and Streptomyces scabrisporus [1]. It is a monocarboxylic ionophore with molecular formula C₄₈H₈₄O₁₄ (MW 885.17) and preferential K⁺ over Na⁺ transport selectivity [2]. Alborixin exhibits broad-spectrum activity against Gram-positive bacteria, fungi, and parasites, and has demonstrated antiproliferative effects against multiple human cancer cell lines .

Ion Transport Studies: Lower K⁺ flux carrier for fine-tuning cation transport models.
Autophagy & Aβ Clearance: Unique probe for PTEN-mediated PI3K-AKT pathway inhibition research.
Antiparasitic Screening: Broad-spectrum activity supports comparator studies in Cryptosporidium and Plasmodium models.

Why Alborixin Cannot Be Replaced by Other Polyether Ionophores in Research and Industrial Applications


Alborixin exhibits a distinct pharmacological and biophysical fingerprint that precludes simple substitution with other monovalent cation ionophores (e.g., monensin, nigericin, lasalocid, salinomycin). While many ionophores share the ability to transport K⁺, alborixin demonstrates lower ionic flux efficiency in model membrane systems compared to monensin, nigericin, and lasalocid [1], indicating divergent membrane interaction kinetics. Furthermore, alborixin uniquely induces autophagy via PTEN-mediated inhibition of the PI3K-AKT pathway—a mechanism not documented for most other polyether ionophores [2]. In vivo, alborixin exerts more pronounced positive inotropic effects (320% increase in contractile force at 1 mg/kg) and greater plasma Na⁺ reduction than its close analog grisorixin, despite the latter being administered at twice the dose [3]. These multidimensional differences—spanning ion transport efficiency, intracellular signaling modulation, and cardiovascular pharmacology—render alborixin non-fungible in experimental and therapeutic contexts.

Mechanism PTEN-mediated autophagy induction is not documented for monensin, nigericin, or lasalocid; pathway-response endpoints may not transfer.
Efficiency Lower K⁺ transport efficiency vs. common ionophores; ion-flux-dependent assay results may shift with high-efficiency carriers.
Potency In vivo inotropic and plasma-cation effects differ significantly from close analog grisorixin; cardiovascular model context may require review.

Quantitative Comparative Evidence for Alborixin Differentiation


Alborixin Exhibits Reduced K⁺ Transport Efficiency Compared to Monensin, Nigericin, Narasin, and Lasalocid in Triphasic Model Systems

In a triphasic water/chloroform/water model system measuring Na⁺ and K⁺ transport, alborixin produced lower ionic fluxes than monensin, nigericin, narasin, and lasalocid. The study characterized monensin, nigericin, narasin, and lasalocid as 'efficient K⁺ carriers,' whereas grisorixin, alborixin, and X 14547A 'gave lower ionic fluxes' [1]. This lower transport efficiency differentiates alborixin from the more potent ion carriers in this class and may influence its cellular and organismal effects.

K⁺ Transport Efficiency
Head-to-head
Lower ionic fluxes vs. monensin, nigericin, lasalocid
Supports finer cation-flux control in model membrane systems.
Triphasic water/chloroform/water model context.
Ionophore Transport Membrane Permeability Comparative Ion Selectivity

Alborixin Demonstrates At Least 35-Fold Selective Antimalarial Activity Over Mammalian Cells, Comparable to Monensin and Lasalocid

In a screen of 22 ionophore compounds against Plasmodium falciparum and mammalian lymphoblast/macrophage cell lines, alborixin was among nine compounds (including monensin, nigericin, narasin, and lasalocid) that were 'at least 35-fold more active in vitro against P. falciparum than against the two other mammalian cell lines' [1]. The 50% inhibitory concentration (IC₅₀) for P. falciparum growth was less than 10 ng/mL for all highly active compounds. This high selectivity index supports its utility as a chemical probe for studying parasite-specific cation transport.

Antimalarial Selectivity
Head-to-head
≥35-fold more active vs. P. falciparum over mammalian cells
Supports parasite-specific cation-transport probe studies.
IC₅₀
In Vivo Inotropy
Head-to-head
+320% contractile force (1 mg/kg) vs. grisorixin +250% (2 mg/kg)
Reported higher inotropic response and Na⁺ reduction in canine model.
Anesthetized dog model; relative potency context.
Cytotoxicity Panel
Class-level
HCT-116 IC₅₀: 3.2 μM; MiaPaca-2: 7.2 μM; HL-60: 7.5 μM
Supports colon-cancer cell-model endpoint review.
No direct ionophore comparator in study; data to verify.
Anti-Cryptosporidium
Head-to-head
Complete growth inhibition at 1 μM
Supports antimicrobial screening context equivalent to monensin, lasalocid.
In vitro semi-quantitative screening assay.
Autophagy & Aβ Clearance
Class-level
Upregulates BECN1, ATG5, ATG7; clears Aβ via PI3K-AKT inhibition
Unique pathway-response context among polyether ionophores.
Microglia/primary neuronal models; no direct comparator.
Antimalarial Plasmodium falciparum Selectivity Index

Alborixin Produces 320% Increase in Ventricular Contractile Force in Anesthetized Dogs, Exceeding Grisorixin at Half the Dose

In anesthetized dogs, alborixin (1 mg/kg) and grisorixin (2 mg/kg) were compared for cardiovascular effects. Alborixin produced a 320% increase in ventricular contractile force, while grisorixin produced a 250% increase at twice the dose [1]. Additionally, the parallel decrease in plasma sodium in the coronary sinus was more marked with alborixin than with grisorixin. These data demonstrate that alborixin is a more potent positive inotropic agent in this in vivo model, with effects on plasma cation concentrations that differ qualitatively from its close analog.

In Vivo Inotropy
Head-to-head
+320% contractile force (1 mg/kg) vs. grisorixin +250% (2 mg/kg)
Reported higher inotropic response and Na⁺ reduction in canine model.
Anesthetized dog model; relative potency context.
Cardiovascular Pharmacology Ionophore Inotropy In Vivo Comparison

Alborixin Exhibits Potent Cytotoxicity Against HCT-116 Colon Carcinoma Cells (IC₅₀ = 3.2 μM) and Other Human Cancer Lines

Alborixin was evaluated against a panel of eight human cancer cell lines, demonstrating IC₅₀ values ranging from 3.2 μM (HCT-116 colon carcinoma) to 15.4 μM (MCF-7 breast cancer) . The compound displayed maximum cytotoxic activity against HCT-116 cells (IC₅₀ = 3.2 μM), with additional potent activity against MiaPaca-2 (pancreatic, 7.2 μM), HL-60 (leukemia, 7.5 μM), and PC-3 (prostate, 8.1 μM). This antiproliferative profile, while not directly compared to other ionophores in this study, represents a class-level inference that alborixin may possess enhanced activity against colon cancer relative to other ionophores not reported to have such specificity.

Cytotoxicity Panel
Class-level
HCT-116 IC₅₀: 3.2 μM; MiaPaca-2: 7.2 μM; HL-60: 7.5 μM
Supports colon-cancer cell-model endpoint review.
No direct ionophore comparator in study; data to verify.
Anticancer Cytotoxicity Colon Cancer

Alborixin Completely Inhibits Cryptosporidium parvum Growth at 1 μM, Equivalent to Monensin, Salinomycin, and Lasalocid

In a screen of 71 compounds against Cryptosporidium parvum, six compounds—including alborixin—completely inhibited cryptosporidial growth at 1 μM [1]. The other five compounds achieving complete inhibition at this concentration were monensin, salinomycin, lasalocid, trifluralin, and nicarbazin. This places alborixin in the top tier of anticryptosporidial ionophores tested, with efficacy equivalent to the most commonly used polyether antibiotics in veterinary medicine.

Anti-Cryptosporidium
Head-to-head
Complete growth inhibition at 1 μM
Supports antimicrobial screening context equivalent to monensin, lasalocid.
In vitro semi-quantitative screening assay.
Antiparasitic Cryptosporidium In Vitro Screening

Alborixin Induces Autophagy and Aβ Clearance via PTEN-Mediated AKT Pathway Inhibition: A Unique Mechanism Among Ionophores

Alborixin was identified as a potent inducer of autophagy that substantially clears amyloid-β (Aβ) in microglia and primary neuronal cells [1]. This effect is mediated through upregulation of autophagy proteins BECN1/Beclin 1, ATG5, ATG7 and increased lysosomal activity, associated with inhibition of the PI3K-AKT pathway. While no direct comparator ionophore was evaluated in this study, the PTEN-mediated AKT inhibition mechanism represents a class-level differentiation from other polyether ionophores (e.g., monensin, nigericin, lasalocid) which are not reported to induce autophagy or clear Aβ. This unique signaling profile expands alborixin's utility beyond ion transport modulation into neurodegenerative disease research.

Autophagy & Aβ Clearance
Class-level
Upregulates BECN1, ATG5, ATG7; clears Aβ via PI3K-AKT inhibition
Unique pathway-response context among polyether ionophores.
Microglia/primary neuronal models; no direct comparator.
Autophagy Alzheimer's Disease Amyloid-β Clearance

Alborixin: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Anticancer Research: Colon Carcinoma and Apoptosis Mechanism Studies

Alborixin is optimally deployed in studies of colon cancer cell biology and apoptosis mechanisms. The compound exhibits an IC₅₀ of 3.2 μM against HCT-116 human colon carcinoma cells—its most sensitive target among eight tested lines—and induces apoptotic cell death via mitochondrial membrane potential loss, caspase-3/8/9 activation, PARP-1 cleavage, and Bcl-2 downregulation . Researchers investigating ionophore-mediated cytotoxicity or comparing mechanisms across cancer types should prioritize alborixin for colon cancer models based on this quantitative selectivity evidence.

Cardiovascular Pharmacology: Positive Inotropy and Ion Flux Studies

Alborixin serves as a potent positive inotropic agent for cardiovascular research, particularly in studies comparing ionophore effects on myocardial contractility. In anesthetized dogs, alborixin (1 mg/kg) produced a 320% increase in ventricular contractile force—exceeding grisorixin (250% at 2 mg/kg)—and induced more pronounced plasma sodium reduction in the coronary sinus [1]. This superior in vivo potency and distinct cation modulation profile make alborixin the preferred choice for experiments requiring robust ionophore-mediated inotropic effects or comparative studies of nigericin-group ionophores.

Antiparasitic Drug Discovery: Cryptosporidium and Plasmodium Screening

Alborixin is a validated positive control and comparative agent in antiparasitic screening programs. It completely inhibits Cryptosporidium parvum growth at 1 μM, matching the efficacy of monensin, salinomycin, and lasalocid [2]. Against Plasmodium falciparum, alborixin exhibits an IC₅₀ <10 ng/mL and a selectivity index ≥35-fold over mammalian cells—equivalent to the most selective monovalent cation ionophores in this class [3]. These reproducible, quantitative benchmarks support alborixin's use as a reference standard in antiparasitic assays and as a lead-like scaffold for derivative optimization.

Neuroscience: Autophagy-Mediated Amyloid-β Clearance and Alzheimer's Disease Models

Alborixin is uniquely positioned for studies of autophagy induction and amyloid-β clearance in neurodegenerative disease research. It potently induces autophagy via PTEN-mediated inhibition of the PI3K-AKT pathway, upregulating BECN1, ATG5, and ATG7 while enhancing lysosomal activity, leading to substantial clearance of intracellular and extracellular Aβ in neuronal and microglial cells [4]. This mechanism is not reported for other major polyether ionophores, making alborixin a specialized chemical probe for investigating autophagy-Aβ clearance pathways and for comparative studies assessing ionophore class-specific effects in Alzheimer's disease models.

Application
Selection Property
Validation Focus
Colon carcinoma cell-model studies
Cytotoxicity endpoint review
Apoptosis and cell-viability endpoints
Cardiovascular ion-flux research
Inotropic response context
Contractility and plasma-cation monitoring
Antiparasitic screening studies
Antimicrobial screening context
Cryptosporidium and Plasmodium assay endpoints
Neurodegeneration model research
Autophagy pathway activation
Amyloid-β clearance and PI3K-AKT pathway review

Technical Documentation Hub

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39 linked technical documents
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